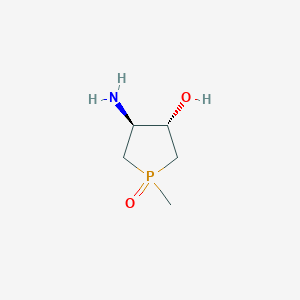

(3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol

Description

(3S,4S)-4-Amino-1-methyl-1-oxo-1λ⁵-phospholan-3-ol is a phosphorus-containing heterocyclic compound featuring a five-membered phospholane ring. The molecule is characterized by its stereospecific (3S,4S) configuration, a methyl group at position 1, an oxo group at position 1, and an amino group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or as a chiral building block for drug design.

Properties

IUPAC Name |

(3S,4S)-4-amino-1-methyl-1-oxo-1λ5-phospholan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO2P/c1-9(8)2-4(6)5(7)3-9/h4-5,7H,2-3,6H2,1H3/t4-,5-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAQQCNHQRQXRQ-DALOQNNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CC(C(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP1(=O)C[C@H]([C@@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a phosphorus-containing reagent, such as phosphorus trichloride or phosphorus oxychloride, under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phosphorus atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol. Its structure allows it to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Mechanisms

A comprehensive study demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound were tested against human cancer cell lines such as HCT-116 and MCF-7, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that enhance its efficacy and specificity as a therapeutic agent.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving:

- Phosphorylation : Introducing a phosphorous atom into the structure to enhance biological activity.

- Amino Acid Coupling : Attaching amino acids to improve solubility and bioavailability .

Biochemical Interactions

Understanding the biochemical interactions of this compound is crucial for its application in drug design.

Potential in Drug Development

Given its promising anticancer properties and ability to interact with biological targets, this compound is being explored as a lead compound for new drug development.

Research Directions

Future research may focus on:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that require phosphorus-containing substrates. The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Fosfomycin

Fosfomycin (C₃H₇O₄P) is a broad-spectrum antibiotic with a strained epoxide ring and a phosphonic acid group. Unlike (3S,4S)-4-amino-1-methyl-1-oxo-phospholan-3-ol, fosfomycin lacks a heterocyclic ring system and an amino group. Its mechanism of action involves irreversible inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), whereas the target compound’s bioactivity remains under investigation.

2-Amino-4-methyl-1,3-thiaphospholane

This sulfur-containing analog replaces the oxo group with a thiol moiety. Preliminary studies suggest that sulfur analogs exhibit lower solubility in aqueous media compared to the oxo-phospholane derivative, limiting their pharmacological utility .

Non-Phosphorus Heterocycles

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

A pyrrolidone derivative (CAS 42346-68-9) with a lactam ring and carboxylic acid group. While structurally distinct from the phospholane compound, its five-membered ring system and polar functional groups highlight comparative insights into ring strain and hydrogen-bonding capacity.

Zygocaperoside and Isorhamnetin-3-O Glycoside

These plant-derived compounds (from Zygophyllum fabago) include a triterpene saponin (Zygocaperoside) and a flavonoid glycoside. Though unrelated in backbone structure, their isolation and characterization via NMR (Tables 1 and 2 in ) underscore the importance of spectroscopic techniques in confirming stereochemistry and functional groups, a methodology applicable to the target phospholane compound .

Comparative Data Table

| Property/Compound | (3S,4S)-4-Amino-1-methyl-1-oxo-phospholan-3-ol | Fosfomycin | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₄H₁₀NO₂P | C₃H₇O₄P | C₆H₉NO₃ |

| Ring System | Phospholane | Acyclic | Pyrrolidone |

| Key Functional Groups | Amino, Oxo, Methyl | Epoxide, Phosphonate | Lactam, Carboxylic Acid |

| Bioactivity | Under investigation | Antibacterial | Metabolic intermediate |

| Stereochemical Complexity | High (3S,4S) | Low | Moderate |

| Aqueous Solubility | Moderate | High | Low |

Biological Activity

(3S,4S)-4-Amino-1-methyl-1-oxo-1lambda5-phospholan-3-ol is a phospholane derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

The compound has the molecular formula and features a phospholane structure that is integral to its biological activity. The presence of an amino group and a methyl group contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within cells. The phospholan-1-yl group can participate in biochemical reactions that influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Modulation: It may act as a modulator for certain receptors, affecting downstream signaling cascades that regulate cellular functions such as growth and apoptosis.

Biological Activity Studies

Recent studies have highlighted the diverse biological activities of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to investigate the therapeutic potential of this compound:

- Antitumor Activity : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The underlying mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Neuroprotection : Research indicated that the compound could protect neurons from oxidative damage induced by reactive oxygen species (ROS). This effect was attributed to its ability to enhance antioxidant enzyme activity within neuronal cells .

- Anti-inflammatory Effects : In vitro studies showed that this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.